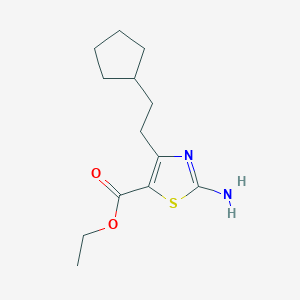
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate typically involves the condensation of thiourea with an alpha-halo ketone . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring structure. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This interaction inhibits the enzyme’s activity, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-(2-cyclopentylethyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole: A precursor to sulfathiazole, used as a thyroid inhibitor in the treatment of hyperthyroidism.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A synthetic intermediate useful for pharmaceutical synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
887589-97-1 |
|---|---|
Molecular Formula |
C13H20N2O2S |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-cyclopentylethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3,(H2,14,15) |
InChI Key |
RWCBQGRXIPICMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


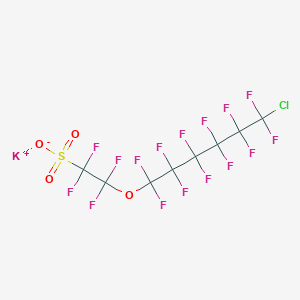
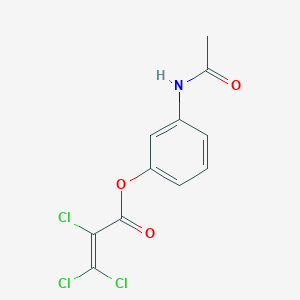

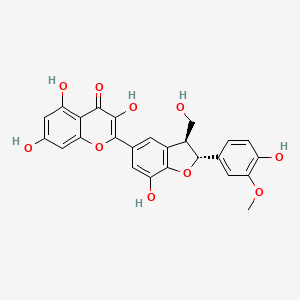




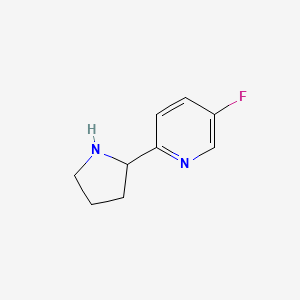

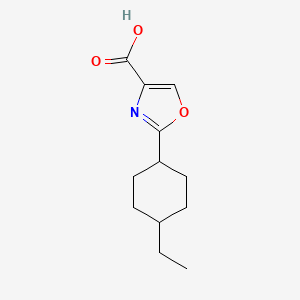

![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)

